(3-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound “(3-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves several steps. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . These steps included esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization, conversion of the intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known for its strong aromaticity and the presence of the =N-C-S- moiety, which are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds often involves multi-step processes that yield significant insights into the chemical properties and reactivity of these molecules. For example, research on the synthesis of various piperidinyl methanones and thiadiazole derivatives has revealed versatile methods for constructing these compounds, including amidation, Friedel-Crafts acylation, and nucleophilic addition reactions (Zheng Rui, 2010); (L. Mallesha & K. Mohana, 2014). These methodologies could be applicable to the synthesis of "(3-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone" by providing a framework for its preparation.
Biological Activities
Compounds containing chlorophenyl, thiadiazole, and piperidinyl groups have been extensively studied for their potential biological activities. For instance, thiadiazole derivatives exhibit antimicrobial and anticancer properties, suggesting possible research applications in drug discovery and medicinal chemistry (N. Patel et al., 2011); (Rana M. El-Masry et al., 2022). These findings may point towards the exploration of "this compound" as a potential candidate for developing new therapeutic agents.
Material Science Applications
In addition to biological activities, some research has focused on the material science applications of related compounds, including their thermal properties and structural analyses through crystallography and spectroscopic techniques. Such studies offer insights into the stability and physicochemical characteristics of these compounds, which are crucial for their application in various fields (C. S. Karthik et al., 2021). This information can be useful for determining the suitability of "this compound" in material science applications.
Mechanism of Action
Target of Action
The compound “(3-Chlorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” contains a 1,3,4-thiadiazole moiety. Compounds with this moiety have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with various biological targets due to the presence of the =n-c-s- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-2-14-18-19-15(22-14)11-6-8-20(9-7-11)16(21)12-4-3-5-13(17)10-12/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHSJOCKAKOQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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